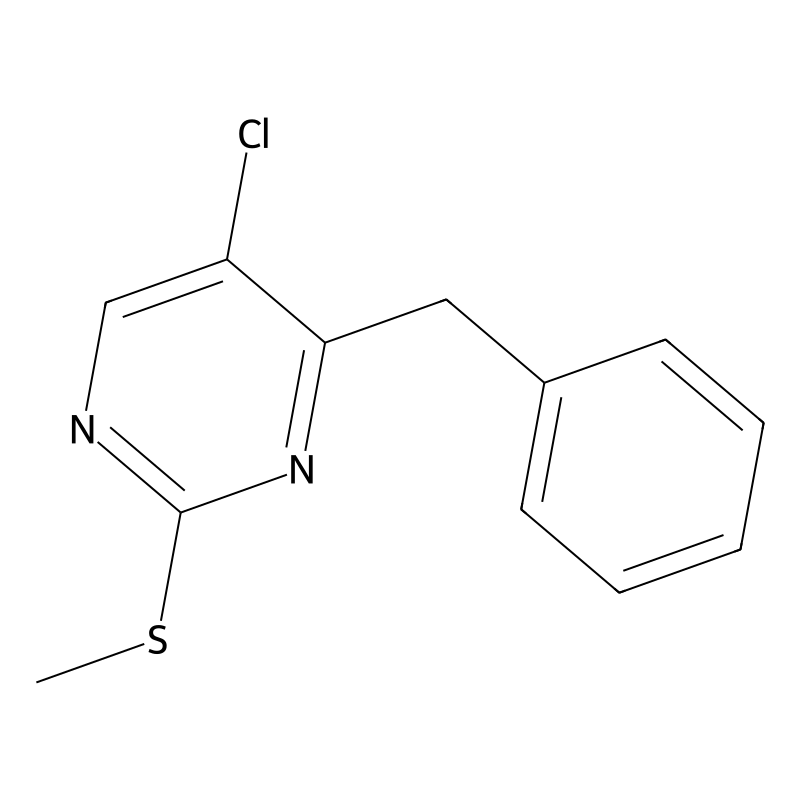

4-Benzyl-5-chloro-2-(methylthio)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Benzyl-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a benzyl group, a chlorine atom, and a methylthio group. Its molecular formula is C₁₁H₁₃ClN₂S, and it features a unique arrangement of these substituents that contribute to its chemical properties and biological activities. The presence of the chlorine atom and the sulfur-containing methylthio group enhances its reactivity and potential interactions in biological systems.

There is no current scientific research available on the mechanism of action of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine. Without biological activity data, it is impossible to speculate on its potential role in biological systems or interaction with other compounds.

The chemical behavior of 4-benzyl-5-chloro-2-(methylthio)pyrimidine can be influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, modifying the aromatic system.

- Thioether Formation: The methylthio group can react with electrophiles to form thioether derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 4-benzyl-5-chloro-2-(methylthio)pyrimidine exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures possess antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Antitumor Activity: Some pyrimidine derivatives have been investigated for their ability to inhibit tumor growth, making this compound a candidate for further exploration in cancer therapy.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

Several methods are available for synthesizing 4-benzyl-5-chloro-2-(methylthio)pyrimidine:

- Multicomponent Reactions: A one-pot synthesis involving the reaction of 2-amino-4-chloropyrimidine with benzyl halides and methylthiol under basic conditions can yield this compound efficiently .

- Refluxing Conditions: Heating a mixture of appropriate pyrimidine precursors in the presence of solvents such as ethanol or acetic acid can facilitate the formation of the desired compound through cyclization and substitution reactions .

- Ultrasound-Assisted Synthesis: Utilizing ultrasound to promote reactions can enhance yields while reducing reaction times and environmental impact .

4-Benzyl-5-chloro-2-(methylthio)pyrimidine has potential applications in various fields:

- Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Agricultural Chemistry: Compounds with similar structures are often explored as pesticides or herbicides due to their biological activity against pathogens.

- Chemical Research: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Interaction studies have indicated that 4-benzyl-5-chloro-2-(methylthio)pyrimidine may interact with various biological targets:

- Protein Binding: Investigations into its binding affinity to proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how this compound is metabolized can help predict its efficacy and safety profiles in therapeutic applications.

- Synergistic Effects: Combining it with other compounds may enhance its biological effects, warranting further exploration in combination therapies.

Several compounds share structural similarities with 4-benzyl-5-chloro-2-(methylthio)pyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-(methylthio)pyrimidine | Similar pyrimidine core with methylthio group | Lacks benzyl substituent |

| 4-Benzylpyrimidin-2-thione | Contains thione instead of thioether | Exhibits different reactivity due to sulfur oxidation state |

| 6-Amino-5-chloro-pyrimidinone | Amino group at position 6 | Potentially different biological activity profile |

| 4-Bromo-5-chloro-pyrimidine | Bromine instead of benzyl | May exhibit enhanced reactivity due to halogen properties |

These compounds illustrate variations in substituents that influence their chemical behavior and biological activities, highlighting the uniqueness of 4-benzyl-5-chloro-2-(methylthio)pyrimidine within this class. Each variant provides opportunities for exploring diverse applications in medicinal chemistry and related fields.